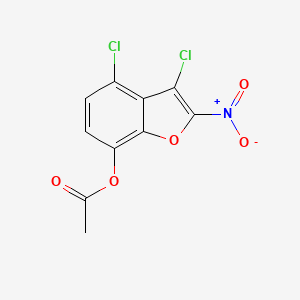
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an acetate group attached to the benzofuran core.
Méthodes De Préparation
The synthesis of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dichlorobenzofuran, followed by acetylation to introduce the acetate group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dichloro-2-aminobenzofuran-7-yl acetate, while substitution of the chlorine atoms can lead to various substituted benzofuran derivatives .
Applications De Recherche Scientifique
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
3,4-Dichloro-2-nitrobenzofuran-7-yl acetate can be compared with other benzofuran derivatives, such as 4-Chloro-7-nitrobenzofurazan and 4-Fluoro-7-nitrobenzofurazan. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
4-Chloro-7-nitrobenzofurazan: Known for its use as a fluorescence assay reagent and enzyme inhibitor.
4-Fluoro-7-nitrobenzofurazan: Used in similar applications but with different reactivity and properties due to the presence of a fluorine atom.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H5Cl2NO5 |
|---|---|
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
(3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate |
InChI |
InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5(11)7-8(12)10(13(15)16)18-9(6)7/h2-3H,1H3 |
Clé InChI |
HVXGQGZCWAEYAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=C(C=C1)Cl)C(=C(O2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
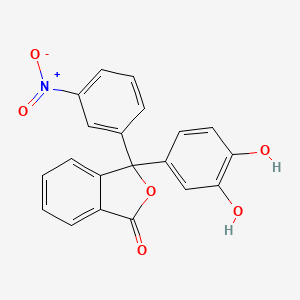
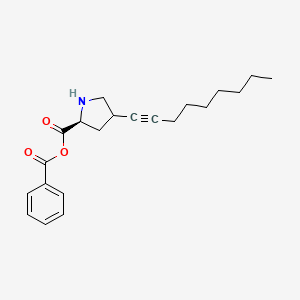
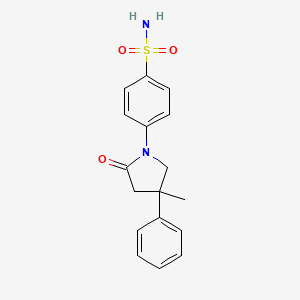



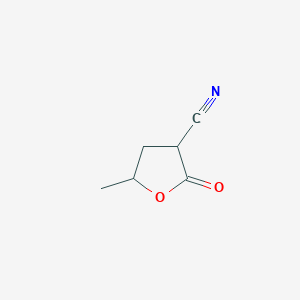

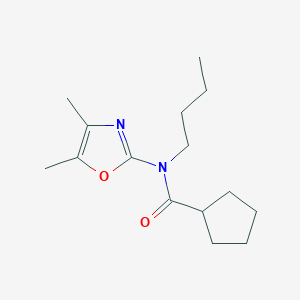
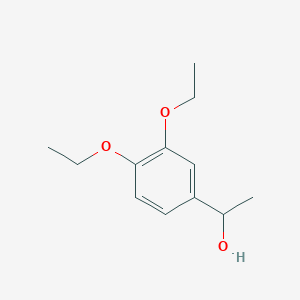
![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
